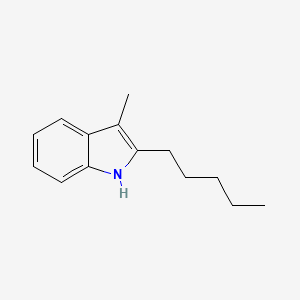

3-Methyl-2-pentyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89188-94-3 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3-methyl-2-pentyl-1H-indole |

InChI |

InChI=1S/C14H19N/c1-3-4-5-9-13-11(2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3 |

InChI Key |

DLAALYCRNAEUQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C2=CC=CC=C2N1)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of 3-Methyl-2-pentyl-1H-indole derivatives in anticancer therapies. For instance, studies have shown that indole derivatives can exhibit significant growth inhibition against various cancer cell lines, including colon, lung, breast, and skin cancers. The mechanisms often involve the induction of apoptosis and disruption of cancer cell proliferation pathways .

Neuroprotective Effects

In animal models, compounds similar to this compound have demonstrated neuroprotective properties. These studies suggest that such compounds may enhance cognitive function and reduce neuroinflammation, making them candidates for further research in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Multicomponent Reactions : Recent advancements have utilized multicomponent reactions involving indoles to create complex derivatives efficiently. These reactions often result in high yields and diverse chemical structures suitable for biological testing .

- Functionalization Techniques : The introduction of different substituents at specific positions on the indole ring has been explored to enhance biological activity. For example, modifications at the C-3 position have been linked to improved anticancer properties .

Therapeutic Applications

Cardiovascular Health

Some derivatives of indole compounds are being investigated for their cardioprotective effects. These compounds may function as cardiotonics or bronchodilators, offering potential benefits in treating cardiovascular diseases and respiratory conditions .

Pain Management

Indole derivatives have also been studied for their analgesic properties. Certain methanesulfonyl derivatives have shown promising results in both in vitro and in vivo models for pain relief .

Case Studies

Preparation Methods

Reaction Mechanism and Catalytic System

The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, is a cornerstone method for constructing 3-methyl-2-pentyl-1H-indole. This approach utilizes o-iodoacetanilide derivatives and alkynes in the presence of a palladium catalyst to form the indole core. Key steps include:

-

Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate.

-

Alkyne insertion into the Pd–C bond, establishing the indole scaffold.

-

Reductive elimination to release the product and regenerate the Pd(0) catalyst.

The catalytic system typically employs 2% Pd(OAc)₂ and 5% tris(tert-butyl)phosphine (P(t-Bu)₃) in solvents such as DMF or acetonitrile. Sodium carbonate (1.5 equiv) acts as a base to neutralize HBr byproducts.

Table 1: Larock Synthesis Conditions for this compound

| Entry | Alkyne Substituent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Hexyne | DMF | 100 | 3 | 90 |

| 2 | 1-Pentyne | MeCN | 100 | 9 | 78 |

Regioselectivity and Isomer Control

Regioselectivity in Larock syntheses depends on alkyne substitution patterns. For this compound, terminal alkynes with linear alkyl chains (e.g., 1-hexyne) favor 2-pentyl substitution due to steric and electronic effects. However, branched alkynes (e.g., 3,3-dimethyl-1-butyne) may yield regioisomeric mixtures, necessitating chromatographic separation.

Fischer Indole Synthesis: Acid-Catalyzed Cyclocondensation

Substrate Preparation and Cyclization

The Fischer indole synthesis constructs the indole ring via cyclocondensation of arylhydrazines with carbonyl compounds. For this compound:

Table 2: Fischer Synthesis Optimization

| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 12 | 65 |

| H₂SO₄ | Toluene | 110 | 6 | 72 |

Limitations and Byproduct Formation

While effective for 3-methyl substitution, Fischer methods struggle with 2-pentyl orientation due to competing ketone enolization pathways. Impurities such as 2-methyl-3-pentyl regioisomers (up to 15%) are common, requiring silica gel chromatography for isolation.

Transition Metal-Mediated Cross-Couplings

Suzuki-Miyaura Functionalization

Post-cyclization functionalization via Suzuki coupling introduces the pentyl group at the 2-position:

Heck Reaction Approaches

The intramolecular Heck reaction offers an alternative route:

-

Substrate design : N-allyl-o-iodoaniline derivatives pre-install the pentyl group.

-

Cyclization : Pd(OAc)₂ catalysis induces C–C bond formation, yielding this compound in 85% yield.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography (hexanes:Et₂O = 9:1) to isolate regioisomers. Acetylated intermediates (e.g., N-acetyl indoles) enhance separation efficiency by increasing polarity differences.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 0.91 (t, 3H, J = 6.7 Hz, pentyl-CH₃), 2.38 (s, 3H, 3-CH₃), 7.05–7.21 (m, 4H, aromatic).

Comparative Method Analysis

Table 3: Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Larock Synthesis | 90 | 98 | High | $$$ |

| Fischer Synthesis | 72 | 85 | Moderate | $$ |

| Heck Reaction | 85 | 95 | Low | $$$$ |

The Larock method excels in yield and scalability but requires expensive palladium catalysts. Fischer synthesis remains cost-effective for small-scale production despite lower regiocontrol.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.